![molecular formula C19H20N2OS2 B2742896 (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034897-11-3](/img/structure/B2742896.png)
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is a widely used industrial chemical that also forms in foods during high-temperature cooking processes. It is known for its applications in polyacrylamide production, which is utilized in various industries, including wastewater treatment, cosmetics, and food processing. The formation of acrylamide in foods occurs primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor and color. Understanding the chemistry and biochemistry of acrylamide is crucial for developing methods to reduce its formation in foods and mitigating its potential health risks (Friedman, 2003).
Mechanisms of Formation and Influencing Factors
Research on acrylamide has identified its precursors and investigated the mechanisms of its formation during the heating of foods. The Maillard reaction, involving asparagine and reducing sugars like glucose and fructose, is a significant pathway for acrylamide formation. Factors such as food composition, cooking temperature, and time influence the levels of acrylamide in food products. Studies suggest that both carbohydrate and protein components in foods can contribute to acrylamide formation, highlighting the complexity of the underlying chemistry (Lingnert et al., 2002).
Metabolism and Toxicological Implications
The metabolism of acrylamide involves conversion to glycidamide, a genotoxic metabolite, through cytochrome P450 enzymes, and conjugation with glutathione leading to detoxification. This metabolic pathway is significant for understanding the toxicological implications of acrylamide exposure. Interindividual and interspecies differences in metabolism can affect susceptibility to acrylamide's toxic effects, which include neurotoxicity, genotoxicity, and carcinogenicity. Metabolites of acrylamide, such as hemoglobin adducts and urinary mercapturic acids, serve as biomarkers for exposure assessment, offering insights into the risk posed by dietary acrylamide (Li et al., 2016).
特性
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGUPFCIZBMNCZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)
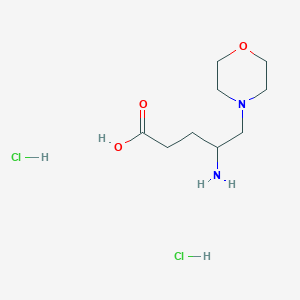

![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)
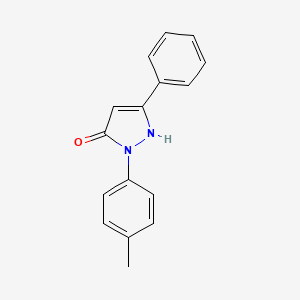

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2742823.png)
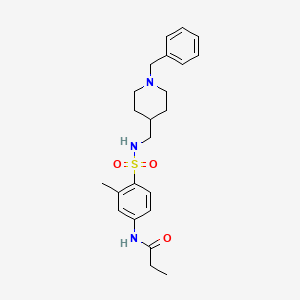
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)
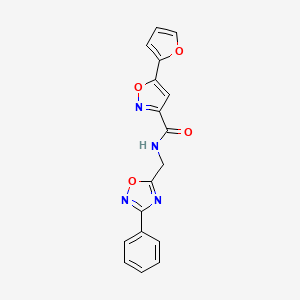
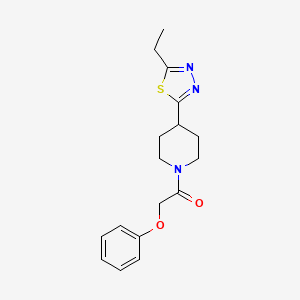
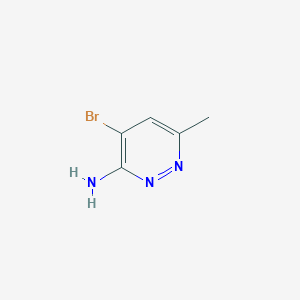
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)
![3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2742836.png)